![molecular formula C23H24N2O4S B14954604 N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide](/img/structure/B14954604.png)
N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide
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Overview
Description
N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzylpiperidine moiety linked to a furan-2-carboxamide group through a sulfonylphenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzylpiperidine: The synthesis begins with the preparation of 4-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.
Sulfonylation: The benzylpiperidine is then subjected to sulfonylation using a sulfonyl chloride derivative, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
Coupling with Furan-2-carboxylic Acid: The sulfonylated benzylpiperidine is coupled with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
Scientific Research Applications
N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide has been explored in various scientific fields:
- Chemistry: It serves as a building block in synthesizing complex molecules.
- Biology: The compound is investigated as a potential ligand in receptor binding studies.
- Medicine: It is explored for potential therapeutic effects, including antimicrobial and anticancer activities.
- Industry: This compound is used in developing novel materials and chemical processes.
The compound's structure is significant in determining its biological activity, especially its interactions with biological targets. Research indicates that this compound may exhibit antimicrobial and anticancer activities. In studies involving various cancer cell lines, the compound demonstrated cytotoxic effects, suggesting its potential as a therapeutic agent in oncology. Related compounds in the piperidine class have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and triggering downstream signaling pathways, potentially inhibiting key processes in cancer cell metabolism or microbial growth.
This compound can undergo various chemical reactions:
- Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide. Major products formed include sulfoxides or sulfones.
- Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. Major products formed include amines or alcohols.
- Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group using nucleophiles like amines or thiols in the presence of a base. Major products formed include substituted sulfonamides or thiols.
Preparation Method
The synthesis of this compound typically involves multiple steps:
- Formation of Benzylpiperidine: Reaction of piperidine with benzyl chloride under basic conditions.
- Sulfonylation: Benzylpiperidine is subjected to sulfonylation using a sulfonyl chloride derivative, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
- Coupling with Furan-2-carboxylic Acid: The sulfonylated benzylpiperidine is coupled with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Mechanism of Action
The mechanism of action of N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1-Benzylpiperidin-4-yl)-2-furamide: Shares the benzylpiperidine and furan-2-carboxamide moieties but lacks the sulfonylphenyl bridge.
N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide: Contains a fluorobenzamide group instead of the furan-2-carboxamide.
N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide: Features a benzodiazole moiety in place of the benzylpiperidine.
Uniqueness
N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide is unique due to the presence of the sulfonylphenyl bridge, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Biological Activity
N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, which includes a benzylpiperidine moiety linked to a furan-2-carboxamide group through a sulfonylphenyl bridge, suggests potential biological activities that warrant detailed investigation. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C23H24N2O4S |
Molecular Weight | 424.5 g/mol |
IUPAC Name | N-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide |
InChI Key | RCXNNPPNQRICFC-UHFFFAOYSA-N |
The compound's structure is significant in determining its biological activity, particularly its interactions with biological targets.
Antimicrobial and Anticancer Properties
Research indicates that this compound may exhibit antimicrobial and anticancer activities. In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects, suggesting its potential as a therapeutic agent in oncology. For instance, related compounds in the piperidine class have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction could lead to the inhibition of key processes in cancer cell metabolism or microbial growth.
Case Studies
- Hepatitis C Virus (HCV) Replication Inhibition : A related study indicated that compounds structurally similar to this compound exhibited potent activity against HCV NS5B polymerase, leading to significant reductions in viral replication rates (EC50 values in the nanomolar range) .
- Vasodilatory Effects : Benzofuran derivatives have been noted for their vasodilatory effects, with some studies indicating that they can inhibit calcium-induced vasoconstriction in vascular tissues, thus suggesting cardiovascular applications .
Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of microbial growth | |
Anticancer | Cytotoxic effects on cancer cell lines | |
Vasodilatory | Inhibition of vasoconstriction |
Pharmacological Studies
Pharmacological studies have shown that compounds similar to this compound can serve as effective inhibitors in various biological systems. For example:
- In vitro assays demonstrated that these compounds could effectively inhibit specific enzymes involved in cancer metabolism.
- Animal models indicated potential therapeutic benefits in treating conditions like hypertension due to their vasodilatory properties.
Properties
Molecular Formula |
C23H24N2O4S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H24N2O4S/c26-23(22-7-4-16-29-22)24-20-8-10-21(11-9-20)30(27,28)25-14-12-19(13-15-25)17-18-5-2-1-3-6-18/h1-11,16,19H,12-15,17H2,(H,24,26) |
InChI Key |
RCXNNPPNQRICFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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